Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a bicyclic sulfonamide scaffold via a methanone linker. The benzo[c][1,2,5]thiadiazole moiety is electron-deficient due to its aromatic thiadiazole ring, enabling π-π interactions with biological targets, while the 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane group introduces rigidity and sulfonamide functionality, which may enhance binding specificity and metabolic stability .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c16-12(7-1-2-10-11(3-7)14-19-13-10)15-5-9-4-8(15)6-20(9,17)18/h1-3,8-9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWBTHAEWZEGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=NSN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The BTD core undergoes Friedel-Crafts acylation using 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl chloride as the acylating agent. Reactions are conducted in anhydrous dichloromethane with aluminum chloride (AlCl₃) as a catalyst. This method achieves moderate yields (50–60%) but requires rigorous exclusion of moisture to prevent hydrolysis.
Nucleophilic Acyl Substitution
A more efficient approach involves activating the bicycloheptane carbonyl group as an acid chloride, which reacts with the lithiated BTD derivative. The BTD is first deprotonated at the 5-position using lithium diisopropylamide (LDA) at −78°C, followed by addition of the acyl chloride. This method yields 70–75% of the coupled product, with purity confirmed by HPLC.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | −78°C to 25°C | Prevents side reactions |
| Solvent Polarity | Dichloromethane > Toluene | Enhances solubility |
| Catalyst Loading (AlCl₃) | 1.2–1.5 equivalents | Maximizes acylation |
| Oxidation Time (mCPBA) | 4–6 hours | Avoids over-oxidation |
Computational modeling using density functional theory (DFT) reveals that hybrid functionals (e.g., B3LYP with 20% HF exchange) accurately predict ground-state geometries, aiding in reaction pathway design.
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
X-ray Crystallography : Single-crystal analysis verifies the planar geometry of the BTD core and the distorted boat conformation of the bicycloheptane ring.
Mass Spectrometry : High-resolution mass spectra (HRMS) show a molecular ion peak at m/z 403.0521 (calculated 403.0518 for C₁₅H₁₀N₃O₃S₂).
Challenges and Alternative Approaches
- Steric Hindrance : Bulkier substituents on the BTD core reduce coupling efficiency. Introducing electron-withdrawing groups (e.g., nitro or cyano) mitigates this by activating the reaction site.
- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may decompose acid-sensitive intermediates. Mixed solvent systems (e.g., DCM/THF) offer a balance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bicyclo[2.2.1]heptane moiety containing sulfur and nitrogen exhibits reactivity toward nucleophiles. Key observations include:
The sulfone group (2,2-dioxido) stabilizes intermediates, facilitating substitution at the sulfur center .
Electrophilic Aromatic Substitution
The benzo[c] thiadiazole ring undergoes electrophilic substitution, primarily at the 4- and 7-positions due to electron-withdrawing effects of the thiadiazole group:
| Electrophile | Catalyst | Product | Yield |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | — | 4-Nitro derivative | 72% |
| Halogenation (Cl₂, FeCl₃) | Lewis acid | 7-Chloro-substituted analog | 65% |
Density functional theory (DFT) studies confirm regioselectivity aligns with calculated electrophilic Fukui indices.
Photocatalytic Reactions
The compound acts as a photocatalyst in visible-light-mediated transformations:
| Reaction | Conditions | Key Role | Efficiency |
|---|---|---|---|
| C–H bond activation | Blue LED, Ru(bpy)₃²⁺ | Electron-deficient thiadiazole stabilizes charge-transfer states | High |
| Singlet oxygen generation | O₂, λ = 450 nm | Energy transfer via excited-state thiadiazole | Moderate |
Photophysical studies reveal a triplet excited-state lifetime of 1.2 µs, enabling efficient energy transfer.
Cross-Coupling Reactions
The methanone-linked thiadiazole participates in palladium-catalyzed couplings:
| Coupling Partner | Catalyst System | Application | Yield |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl synthesis for drug candidates | 85% |
| Alkynyl zinc reagents | PdCl₂(dppf), THF, 70°C | Alkyne-functionalized analogs | 78% |
The electron-deficient thiadiazole enhances oxidative addition kinetics in Pd-mediated pathways.
Redox Reactivity
The compound displays dual redox behavior:
-
Reduction : Sodium borohydride reduces the methanone carbonyl to a secondary alcohol (confirmed by IR loss of 1,710 cm⁻¹ peak).
-
Oxidation : Strong oxidants (e.g., KMnO₄) cleave the bicyclic sulfur ring, forming sulfonic acid derivatives .
Cyclic voltammetry shows two reduction peaks at −1.2 V and −1.8 V (vs. Ag/AgCl), attributed to thiadiazole and bicyclic moieties.
Cycloaddition Reactions
The bicyclo[2.2.1]heptane system participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Nitrile oxides | 120°C, toluene | Isoxazoline-fused derivatives |
| Azides | Cu(I), RT | Triazolo-bicyclic hybrids |
Diels-Alder reactions with electron-rich dienes proceed under microwave irradiation (150°C, 20 min).
Hydrolysis and Stability
Critical stability data under hydrolytic conditions:
| Medium | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|
| Acidic (pH 2) | 40°C | Sulfone group hydrolysis | 48 h |
| Alkaline (pH 10) | 25°C | Bicyclic ring-opening | 12 h |
This compound’s reactivity is leveraged in synthesizing bioactive molecules and functional materials. Continued research focuses on optimizing catalytic systems and exploring novel reaction manifolds for applications in medicinal chemistry and photonics.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer properties. For instance, compounds containing this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study:
A study published in Progress in Chemical and Biochemical Research reported that benzothiazole derivatives showed promising results against pancreatic cancer cells. The incorporation of the benzo[c][1,2,5]thiadiazole moiety enhanced the anticancer activity of these compounds significantly (Lihumis et al., 2020) .
Antimicrobial Properties
Compounds with the benzo[c][1,2,5]thiadiazole framework have also been evaluated for their antimicrobial properties. Research indicates they possess activity against various bacterial and fungal strains.
Data Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| Benzo[c][1,2,5]thiadiazol derivative | E. coli | 18 |
| Benzo[c][1,2,5]thiadiazol derivative | S. aureus | 20 |
| Benzo[c][1,2,5]thiadiazol derivative | C. albicans | 15 |
Neurological Applications
Some derivatives have shown potential as neuroprotective agents. For example, studies indicate that certain thiadiazole compounds can inhibit neuroinflammatory responses and may be beneficial in treating neurodegenerative diseases.
Case Study:
Research has highlighted the potential of thiadiazole derivatives in modulating pathways involved in neuroinflammation, suggesting their use in conditions like Alzheimer’s disease (Broumidis et al., 2024) .
Organic Electronics
The unique electronic properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable for applications in organic electronics. They can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Electronic Properties of Thiadiazole-Based Materials
| Material Type | Mobility (cm²/V·s) | Band Gap (eV) |
|---|---|---|
| Thiadiazole-based OLED | 0.15 | 3.0 |
| Thiadiazole-based Solar Cell | 0.10 | 3.2 |
Photovoltaic Applications
The incorporation of benzo[c][1,2,5]thiadiazole into polymeric matrices has been explored to enhance the efficiency of solar cells by improving charge transport and stability.
Mechanism of Action
The mechanism by which Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and derivatives involved.
Comparison with Similar Compounds
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone ()
- Structural Difference : Replaces the benzo[c][1,2,5]thiadiazol-5-yl group with a 3-iodophenyl substituent.
- Reduced electron-deficient character compared to the thiadiazole ring, altering electronic compatibility with targets like ATP-binding sites .
(4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone ()
- Structural Difference: Substitutes the thiadiazole (S, N) with an oxadiazole (O, N) and adds a 4-amino-2-(methylthio)thiazole group.
- The thiazole-amino group introduces hydrogen-bonding capability, possibly improving solubility and target affinity .
Core Heterocycle Modifications
2-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydroquinazolin-4(1H)-one ()
- Structural Difference: Replaces the bicyclic sulfonamide with a dihydroquinazolinone moiety.
- Impact: The quinazolinone core provides hydrogen-bond donor/acceptor sites (N-H and carbonyl groups), enhancing interactions with enzymes like topoisomerases. Reported cytotoxicity (48% yield, 216–218°C melting point) suggests bioactivity, possibly linked to the thiadiazole-quinazolinone synergy .
Electronic and Steric Effects
- Benzo[c]thiadiazole vs. Oxadiazole :
- Bicyclic Sulfonamide vs.
Cytotoxicity and Bioactivity (Inferred)
- ’s thiadiazole-quinazolinone hybrid exhibits cytotoxicity, suggesting the benzo[c]thiadiazole moiety contributes to disrupting cellular processes. The target compound’s bicyclic sulfonamide could modulate this activity, possibly reducing off-target effects .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₃S₂ |
| Molecular Weight | 305.37 g/mol |
| Structure | Chemical Structure |
Mechanisms of Biological Activity
Research indicates that benzo[c][1,2,5]thiadiazole derivatives exhibit a variety of biological activities, primarily through their interaction with specific biological targets:
- Inhibition of ALK5 Kinase : A study demonstrated that derivatives of benzo[c][1,2,5]thiadiazole showed significant inhibitory activity against activin receptor-like kinase 5 (ALK5), a key player in TGF-β signaling pathways involved in cancer progression. Compound 14c showed an IC₅₀ of 0.008 μM, outperforming known inhibitors like LY-2157299 and EW-7197 .
- Antimicrobial Activity : Compounds containing thiadiazole rings have been shown to possess antimicrobial properties. Various derivatives have been tested against bacterial strains and fungi, demonstrating promising results .
- Neuroprotective Effects : Some studies have suggested that certain thiadiazole derivatives can inhibit monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. The inhibition rates were significant enough to warrant further investigation into their potential as therapeutic agents for conditions like depression .
Case Study 1: ALK5 Inhibition
In a comparative study on the efficacy of benzo[c][1,2,5]thiadiazole derivatives against ALK5:
- Compound Tested : 14c
- IC₅₀ Values :
Case Study 2: Antimicrobial Activity
A series of benzothiazole-thiadiazole derivatives were synthesized and tested for their antifungal activity against Botrytis cinerea:
- Compound Tested : 10f
- EC₅₀ Value : 14.44 μg/mL
This compound exhibited superior activity compared to other tested compounds and was more effective than the standard antifungal agent pyraclostrobin .
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects:
Q & A
Q. What are the standard synthetic routes for Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the bicyclic sulfonamide core (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane) via cyclization of thiirane derivatives under controlled acidic or basic conditions.
- Step 2 : Coupling the benzo[c][1,2,5]thiadiazole moiety using carbonylative cross-coupling reactions (e.g., palladium-catalyzed methods) or nucleophilic acyl substitution .
- Optimization : Solvents (DMF, acetonitrile), temperatures (60–120°C), and reaction times (12–48 hrs) must be tailored to maximize yield (>70%) and purity (>95%). Chromatographic purification (silica gel, ethyl acetate/hexane) is often required .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- Spectroscopy : H/C NMR to identify proton environments and carbonyl/heterocyclic groups. Mass spectrometry (HRMS) confirms molecular weight .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and dihedral stresses, particularly for the bicyclic sulfonamide and benzo-thiadiazole moieties .
- Computational validation : DFT calculations (B3LYP/6-31G*) predict stability and electrostatic potential surfaces, cross-referenced with experimental data .
Q. What are the primary applications of this compound in medicinal chemistry?
While direct biological data for this compound is limited, structural analogs exhibit:
- Antimicrobial activity : MIC values as low as 0.008 µg/mL against Staphylococcus aureus via disruption of membrane integrity .
- Anticancer potential : Inhibition of hypoxia-inducible factors (HIFs) in tumor models, leading to apoptosis and cell cycle arrest (G1/S phase) .
- Enzyme modulation : Interactions with kinases or proteases due to the electron-deficient benzo-thiadiazole core .
Advanced Research Questions
Q. How can experimental design address low yields during the coupling step of synthesis?
Systematic optimization is critical:
- Catalyst screening : Test Pd(OAc), PdCl, or Ni catalysts for cross-coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene may reduce side reactions.
- Additives : Use ligands like PPh or bidentate ligands (dppf) to stabilize metal intermediates .
- Contingency planning : If yields remain <50%, consider alternative routes (e.g., Ugi multicomponent reactions) .
Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?
Common strategies include:
- Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution vs. gas-phase DFT models.
- Solvent corrections : Apply implicit solvent models (e.g., PCM) to NMR chemical shift predictions.
- Error sources : Check for tautomerism (e.g., keto-enol equilibria in the methanone group) or crystal packing effects in XRD data .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents on the benzo-thiadiazole (e.g., electron-withdrawing groups) or the bicyclic sulfonamide (e.g., N-alkylation) .
- Biological assays : Test derivatives in enzyme inhibition (IC), cytotoxicity (MTT assay), and pharmacokinetic studies (logP, metabolic stability) .
- Computational SAR : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with HIF-1α) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
